pharmacokinetic profiling of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide
pharmacokinetic profiling of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide
Foreword: A Strategic Approach to Pharmacokinetic Profiling
In the landscape of drug discovery and development, the aphorism "pharmacology proposes, but pharmacokinetics disposes" remains a fundamental truth. A compound's journey from a promising hit to a viable clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) characterization of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide (CAS: 402480-52-8).
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical, iterative process of a drug discovery program. We will proceed from high-throughput in vitro screens that assess fundamental properties to more complex, integrated systems, culminating in a definitive in vivo profile. As your Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind each experimental choice, ensuring that the data generated is not just a set of numbers, but a coherent narrative that informs critical project decisions.
Part 1: Absorption - Crossing the First Barrier
The initial and most critical hurdle for an orally administered therapeutic is absorption across the intestinal wall. Poor membrane permeability is a frequent cause of failure, leading to low bioavailability and suboptimal efficacy in vivo.[1] Therefore, our investigation begins by assessing the compound's ability to traverse biological membranes.
Rationale for Permeability Assessment
We must delineate between passive diffusion and the influence of transporters.[1] A compound's journey across the intestinal epithelium is governed by its intrinsic physicochemical properties (passive permeability) and its potential interaction with influx or efflux transporters (active transport).[2][3] Our strategy employs a tiered approach, starting with a simple artificial membrane and progressing to a sophisticated cell-based model that recapitulates key aspects of the human intestine.
High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an invaluable primary screen. It isolates passive transcellular permeability by using a lipid-infused artificial membrane, providing a rapid, cost-effective measure of a compound's lipophilicity and its ability to diffuse across a cell-like barrier, independent of any active transport processes.[2]
The Gold Standard: Caco-2 Bidirectional Permeability Assay
To build a more predictive model of human intestinal absorption, the Caco-2 cell line is indispensable.[4][5] These cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the intestinal enterocytes.[2] Crucially, they express key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][4]
A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A), is non-negotiable.[5] This allows for the calculation of an Efflux Ratio (ER) . An ER of ≥2 is a strong indicator that the compound is a substrate for active efflux, a critical piece of information for predicting in vivo absorption and potential drug-drug interactions.[5]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
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Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Integrity Verification: Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts displaying high TEER values are used.
-
Compound Preparation: A stock solution of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide is prepared in DMSO and diluted into Hanks' Balanced Salt Solution (HBSS) to the final working concentration (e.g., 10 µM). The final DMSO concentration must be kept low (<0.5%) to avoid cytotoxicity.
-
Transport Study (A→B): The culture medium is replaced with HBSS. The compound solution is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.
-
Transport Study (B→A): Concurrently, the compound solution is added to the basolateral (donor) chamber, and fresh HBSS is added to the apical (receiver) chamber.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 120 minutes) with gentle shaking.
-
Sampling: At the end of the incubation, aliquots are taken from both donor and receiver chambers.
-
Quantification: The concentration of the compound in all samples is determined by a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing Papp (B→A) by Papp (A→B). High and low permeability control compounds (e.g., propranolol and atenolol) must be run in parallel to validate the assay performance.
| Parameter | Test Compound | Propranolol (High) | Atenolol (Low) |
| Papp (A→B) (10⁻⁶ cm/s) | Result | >15 | <1 |
| Papp (B→A) (10⁻⁶ cm/s) | Result | >15 | <1 |
| Efflux Ratio (ER) | Result | ~1.0 | ~1.0 |
| Permeability Class | Classified | High | Low |
Part 2: Distribution - Understanding Free Exposure
Once absorbed, a drug's distribution determines its access to the target site and influences its rates of metabolism and excretion. The primary determinant of distribution is plasma protein binding (PPB). It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to interact with its target.[6][7] Therefore, accurately measuring the fraction unbound (fu) is paramount.
Rationale for Plasma Protein Binding Assessment
High plasma protein binding (>99%) can have significant clinical implications. Small changes in the bound fraction, due to disease states or co-administration of other drugs, can lead to large changes in the free concentration, potentially impacting both efficacy and toxicity.[7] We will use the industry-standard Rapid Equilibrium Dialysis (RED) method, which is widely regarded for its accuracy and reliability.[6]
Caption: Workflow for the Plasma Protein Binding RED assay.
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Preparation: The test compound is spiked into plasma from the desired species (human, rat, mouse, etc.) at a relevant concentration.
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Device Loading: The plasma sample is loaded into the sample chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS), pH 7.4, is loaded into the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows free drug to pass but retains proteins and protein-bound drug.[8]
-
Incubation: The assembled device is sealed and incubated at 37°C for 4 to 6 hours with shaking to facilitate equilibrium.[9]
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching: To ensure equivalent analytical performance and negate matrix effects during LC-MS/MS analysis, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS.
-
Sample Processing: Proteins are precipitated from both samples by adding an organic solvent (e.g., acetonitrile). Samples are centrifuged, and the supernatant is analyzed.
-
Quantification: The concentration of the compound in the plasma and buffer chambers is determined by LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Data Analysis: The percentage of unbound compound is calculated. A control compound with known binding characteristics (e.g., warfarin) must be included to validate each experiment.[6]
| Species | Test Compound (% Unbound) | Warfarin Control (% Unbound) | Interpretation |
| Human | Result | 1-2% | e.g., Highly Bound |
| Rat | Result | 2-4% | e.g., Highly Bound |
| Mouse | Result | 2-4% | e.g., Highly Bound |
Part 3: Metabolism - The Biotransformation Fate
Metabolism is the body's primary mechanism for clearing foreign compounds (xenobiotics).[10] It dictates the compound's half-life and can produce metabolites with altered pharmacological activity or toxicity. Understanding a compound's metabolic fate is essential for predicting its in vivo clearance and assessing the risk of drug-drug interactions (DDIs).[11][12]
Rationale for Metabolic Profiling
Our investigation into metabolism is twofold:
-
Metabolic Stability: How quickly is the compound metabolized? This is assessed by measuring the rate of disappearance of the parent compound over time in the presence of metabolically active systems.[13] This allows for the calculation of intrinsic clearance (CLint).
-
Reaction Phenotyping: Which enzymes are responsible for the metabolism? Identifying the specific Cytochrome P450 (CYP) isoforms involved is a regulatory expectation and is crucial for predicting DDIs.[11][14] A drug metabolized by a single CYP isoform is more vulnerable to DDIs than one cleared by multiple enzymes.[11]
Step 1: Metabolic Stability Assay
We will assess metabolic stability using human liver microsomes (HLM). HLMs are a subcellular fraction containing a high concentration of Phase I enzymes, particularly the CYPs.[15][16] The assay measures the depletion of the test compound over time.
-
Incubation Mixture: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[15]
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. NADPH is a critical cofactor for all CYP enzyme activity.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[17] Control incubations without NADPH are performed to check for non-CYP-mediated degradation.
| Parameter | Test Compound | Verapamil (High Turnover) | Warfarin (Low Turnover) |
| Half-life (t½, min) | Result | < 10 | > 60 |
| Intrinsic Clearance (µL/min/mg) | Result | High | Low |
| Classification | e.g., Moderate | Unstable | Stable |
Step 2: Cytochrome P450 Reaction Phenotyping
To identify the specific CYP enzymes responsible for the metabolism of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide, we will employ two complementary approaches as recommended by regulatory agencies.[10][12]
-
Recombinant Human CYPs (rhCYP): The compound is incubated individually with a panel of commercially available, expressed human CYP isoforms (typically CYP1A2, 2C9, 2C19, 2D6, and 3A4, which are responsible for ~95% of drug metabolism).[11] The rate of metabolism by each individual enzyme is measured.
-
Chemical Inhibition in HLM: The compound is incubated with pooled HLM in the presence and absence of potent, isoform-selective chemical inhibitors.[10] A significant reduction in the rate of metabolism in the presence of a specific inhibitor implicates that particular CYP isoform.[11]
Caption: Dual-approach workflow for CYP reaction phenotyping.
| CYP Isoform | % Contribution (rhCYP) | % Inhibition (Chemical Inhibitor) |
| CYP1A2 | Result | Result |
| CYP2C9 | Result | Result |
| CYP2C19 | Result | Result |
| CYP2D6 | Result | Result |
| CYP3A4 | Result | Result |
| Other | Result | Result |
Postulated Metabolic Pathways
Based on the chemical structure of 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide, several metabolic pathways are plausible. The primary sites for metabolism are likely the acetamide bond and the difluoromethylsulfanyl group.
Caption: Postulated metabolic pathways for the test compound.
Part 4: In Vivo Pharmacokinetic Studies
While in vitro assays provide crucial, mechanistic insights, the ultimate assessment of a compound's ADME properties requires an in vivo study in a whole animal model.[18] These studies integrate all ADME processes and are essential for understanding drug exposure, guiding dose selection for efficacy and toxicology studies, and fulfilling regulatory requirements.[18][19]
Rationale for Rodent PK Studies
Rodent PK studies, typically in mice or rats, are a cornerstone of preclinical development.[18] They provide key pharmacokinetic parameters that describe the compound's concentration-time profile in the body following administration. We will design a study to characterize the PK profile after both intravenous (IV) and oral (PO) administration. This allows for the determination of absolute oral bioavailability (F%), a critical parameter for any orally administered drug candidate.
Caption: Workflow for a comprehensive rodent PK study.
-
Animal Model: Male Sprague-Dawley rats are used. Animals may be surgically cannulated (e.g., jugular vein) to facilitate serial blood sampling.[19]
-
Formulation: The compound is formulated in a suitable vehicle for both IV (e.g., saline/solutol) and PO (e.g., 0.5% methylcellulose) administration.
-
Dosing: One group of rats (n=3-5) receives an IV bolus dose. A separate group receives a PO gavage dose.
-
Blood Collection: Serial blood samples are collected from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate plasma. Plasma is stored at -80°C.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Definition | IV Route | PO Route |
| Cmax | Maximum observed plasma concentration | Result | Result |
| Tmax | Time to reach Cmax | N/A | Result |
| AUC(0-inf) | Area under the concentration-time curve | Result | Result |
| t½ | Elimination half-life | Result | Result |
| CL | Clearance | Result | Result |
| Vdss | Volume of distribution at steady state | Result | N/A |
| F% | Absolute Oral Bioavailability | N/A | Calculated |
Part 5: The Analytical Backbone - Bioanalysis
Underpinning every aspect of this pharmacokinetic profile is the ability to accurately and precisely quantify 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide in complex biological matrices like plasma, buffer, and cell lysates. The gold-standard technique for this is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[21][22]
Rationale for LC-MS/MS
LC-MS/MS provides the ultimate in selectivity and sensitivity, allowing for the detection of the compound at very low concentrations (ng/mL or pg/mL).[22] Its specificity ensures that we are measuring only the parent compound, distinct from any potential metabolites or endogenous matrix components.[21] A robust, validated method is not a recommendation; it is a prerequisite for generating reliable PK data.
Conclusion
This technical guide outlines a logical, multi-faceted strategy for the comprehensive . By systematically evaluating its absorption, distribution, and metabolism through a series of validated in vitro assays and culminating in a definitive in vivo rodent study, we can build a complete ADME profile. This profile is indispensable for making informed decisions, optimizing the compound's properties, and ultimately determining its potential for successful clinical development. Each step is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, ensuring the integrity and utility of the data generated.
References
- Permeability - Sygn
- Cytochrome CYP450 Reaction Phenotyping - Enamine. (URL: )
- Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (URL: )
- Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed. (URL: )
- Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (URL: )
- Cytochrome P450 reaction phenotyping: St
- In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer N
- Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (URL: )
- Metabolic Stability Assays - Merck Millipore. (URL: )
- Permeability--in vitro assays for assessing drug transporter activity - PubMed. (URL: )
- BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
- In Vitro Permeability Assay - Cre
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: )
- Murine Pharmacokinetic Studies - PMC - NIH. (URL: )
- In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (URL: )
- Plasma Protein Binding Assay - Domainex. (URL: )
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs. (URL: )
- In Vitro Permeability Assays - Merck. (URL: )
- Metabolic stability assay in human, rat, dog or mouse hep
- In-vitro plasma protein binding | Protocols.io. (URL: )
- Plasma Protein Binding - QPS Custom-Built Research. (URL: )
- Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
- 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide - NextSDS. (URL: )
- 2-Cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide | Sapphire Bioscience. (URL: )
- Determination of polyfluoroalkyl substances in biological matrices by chrom
- 2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide - PubChemLite. (URL: )
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (URL: )
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 7. protocols.io [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. qps.com [qps.com]
- 10. criver.com [criver.com]
- 11. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 12. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 17. protocols.io [protocols.io]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repositorio.usp.br [repositorio.usp.br]
- 22. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
